Tizoxanide glucuronide-d4 (sodium) Tizoxanide glucuronide-d4 (sodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664569
InChI: InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D;
SMILES:
Molecular Formula: C16H14N3NaO10S
Molecular Weight: 467.4 g/mol

Tizoxanide glucuronide-d4 (sodium)

CAS No.:

Cat. No.: VC16664569

Molecular Formula: C16H14N3NaO10S

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

Tizoxanide glucuronide-d4 (sodium) -

Specification

Molecular Formula C16H14N3NaO10S
Molecular Weight 467.4 g/mol
IUPAC Name sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
Standard InChI InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D;
Standard InChI Key HJXNHPDNJXKILF-LDVZUDBRSA-M
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tizoxanide glucuronide-d4 (sodium) is characterized by a sulfonamide group derived from tizoxanide, conjugated to a glucuronic acid moiety via a β-glycosidic bond. The deuterium atoms are strategically incorporated at four positions, typically on the benzene ring or glucuronide component, to maintain metabolic stability without altering pharmacological activity . The sodium counterion stabilizes the compound in solution, critical for its use in biological assays.

Table 1: Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC16H11D4N3O10S\text{C}_{16}\text{H}_{11}\text{D}_4\text{N}_3\text{O}_{10}\text{S}
Molecular Weight445.39 g/mol
Solubility>50 mg/mL in aqueous buffers (pH 7.4)
Deuterium PositionsFour, on aromatic or glucuronide regions
Key Functional GroupsSulfonamide, glucuronide, sodium ion

Synthesis and Industrial Production

Isotopic Labeling and Glucuronidation

The synthesis involves two primary steps: (1) deuterium incorporation into tizoxanide using deuterated reagents under controlled conditions (e.g., D2_2O or deuterated acids), and (2) enzymatic or chemical glucuronidation. UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation of glucuronic acid to tizoxanide-d4 in hepatic microsomes, though industrial-scale production often employs chemical glucuronidation to improve yield .

Quality Control

Industrial batches are validated via liquid chromatography–tandem mass spectrometry (LC-MS/MS) to ensure isotopic purity (>98% deuterium enrichment) and absence of unlabeled contaminants. The sodium salt is crystallized from ethanol-water mixtures, yielding a hygroscopic powder stable at -20°C .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

Biological Activity and Antiparasitic Mechanisms

Activity Against Cryptosporidium parvum

Tizoxanide glucuronide-d4 inhibits both asexual and sexual stages of C. parvum development in HCT-8 enterocytic cells, with median inhibitory concentrations (MIC50_{50}) varying by life cycle stage:

Table 2: Antiparasitic Activity Profile

Parasite StageMIC50_{50} (μg/mL)
Sporozoite2.2
Asexual (Trophozoite)11.7
Sexual (Gametocyte)2.8

Mechanistically, it disrupts pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic energy metabolism, leading to ATP depletion and parasite death .

Analytical Methods for Quantification

LC-MS/MS Validation

A validated LC-MS/MS method quantifies tizoxanide glucuronide-d4 across matrices (plasma, cell culture media) with a linear range of 15.6–1000 ng/mL. Key parameters include:

  • Precision: Intra-day CV <8.5%

  • Accuracy: 98.2–106.7% recovery

  • Ionization: Negative-mode electrospray (m/z 445.1 → 269.0)

Matrix effects are mitigated using deuterated internal standards (e.g., tizoxanide-d4), ensuring reliable quantification in complex biological samples .

Applications in Pharmaceutical Research

Metabolic Pathway Elucidation

The compound’s deuterium labeling enables precise tracking of glucuronidation kinetics in hepatocyte models. Studies using human liver microsomes reveal a glucuronidation rate of 12.3 pmol/min/mg protein, comparable to non-deuterated analogs .

Drug-Drug Interaction Studies

Tizoxanide glucuronide-d4 serves as a probe substrate for UGT1A1 and UGT1A3, identifying inhibitors (e.g., atazanavir) and inducers (e.g., rifampicin) of glucuronidation pathways. Such data inform dose adjustments for combination therapies .

Comparative Analysis with Related Compounds

Table 3: Key Differentiators from Structural Analogs

CompoundMolecular WeightKey Feature
Tizoxanide307.3 g/molParent compound; no glucuronidation
Nitazoxanide356.2 g/molProdrug; requires hydrolysis
Estriol 3-glucuronide464.4 g/molHormonal conjugate; no deuterium

Tizoxanide glucuronide-d4’s isotopic labeling and dual antiparasitic/antiviral activity distinguish it from non-deuterated glucuronides, which lack metabolic tracer capabilities .

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